2,5-Bis(oxiran-2-yl)furan
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Overview
Description
2,5-Bis(oxiran-2-yl)furan is an organic compound characterized by the presence of two oxirane (epoxy) groups attached to a furan ring. This compound is of significant interest due to its potential applications in various fields, including polymer chemistry and materials science. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of advanced materials.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Bis(oxiran-2-yl)furan typically involves the reaction of 2,5-bis(hydroxymethyl)furan with epichlorohydrin in the presence of a base such as sodium hydroxide. This reaction proceeds through the formation of an intermediate glycidyl ether, which subsequently undergoes cyclization to form the oxirane rings .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the process .
Chemical Reactions Analysis
Types of Reactions: 2,5-Bis(oxiran-2-yl)furan undergoes various chemical reactions, including:
Oxidation: The oxirane rings can be oxidized to form diols.
Reduction: Reduction of the oxirane rings can yield the corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the oxirane rings under mild conditions.
Major Products Formed: The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
2,5-Bis(oxiran-2-yl)furan has a wide range of applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of bio-based epoxy resins, which are employed in coatings, adhesives, and composites.
Materials Science: The compound’s unique structure allows for the development of advanced materials with enhanced mechanical and thermal properties.
Medicinal Chemistry: Research is ongoing to explore its potential as a building block for the synthesis of biologically active compounds.
Environmental Science: The bio-based nature of this compound makes it an attractive candidate for the development of sustainable materials.
Mechanism of Action
The mechanism of action of 2,5-Bis(oxiran-2-yl)furan is primarily based on the reactivity of its oxirane rings. These rings can undergo ring-opening reactions with various nucleophiles, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used .
Comparison with Similar Compounds
2,5-Bis(hydroxymethyl)furan: A precursor to 2,5-Bis(oxiran-2-yl)furan, used in similar applications.
2,5-Bis(oxiran-2-ylmethoxy)methylfuran: Another furan-based diepoxide with similar reactivity and applications.
Benzofuran Derivatives: Compounds with a similar furan ring structure but different functional groups, used in medicinal chemistry and materials science.
Uniqueness: this compound is unique due to its dual oxirane groups, which provide enhanced reactivity and versatility in chemical synthesis. This makes it a valuable building block for the development of advanced materials and bio-based polymers .
Properties
CAS No. |
111938-38-6 |
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Molecular Formula |
C8H8O3 |
Molecular Weight |
152.15 g/mol |
IUPAC Name |
2,5-bis(oxiran-2-yl)furan |
InChI |
InChI=1S/C8H8O3/c1-2-6(8-4-10-8)11-5(1)7-3-9-7/h1-2,7-8H,3-4H2 |
InChI Key |
NJBQEMYXWFZCOY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)C2=CC=C(O2)C3CO3 |
Origin of Product |
United States |
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